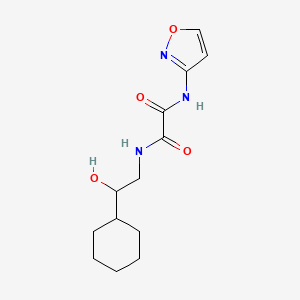![molecular formula C10H16O3 B2933007 2,8,11-Trioxadispiro[2.1.55.33]tridecane CAS No. 2248292-49-9](/img/structure/B2933007.png)
2,8,11-Trioxadispiro[2.1.55.33]tridecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8,11-Trioxadispiro[2.1.55.33]tridecane, also known as TOTD, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique structure and potential applications. TOTD is a spirocyclic compound that contains two oxygen atoms and a nitrogen atom in its core structure. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, physiological effects, and potential applications in scientific research. In
Mécanisme D'action
The mechanism of action of 2,8,11-Trioxadispiro[2.1.55.33]tridecane is not fully understood. However, it is believed that the compound exerts its antibacterial, antifungal, and antiviral activities by disrupting the cell membrane of microorganisms. This compound has been shown to increase the permeability of bacterial cell membranes, leading to cell death. The compound may also inhibit the synthesis of bacterial cell wall components, leading to cell lysis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. This compound has been shown to have low toxicity and does not cause significant damage to mammalian cells. However, the compound has been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,8,11-Trioxadispiro[2.1.55.33]tridecane in lab experiments include its low toxicity, high stability, and unique structure. This compound can be synthesized using a relatively simple method and can be easily purified. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential to induce oxidative stress in cells.
Orientations Futures
There are several future directions for the study of 2,8,11-Trioxadispiro[2.1.55.33]tridecane. One potential direction is the development of this compound-based antibacterial and antifungal agents. Another potential direction is the study of this compound as a potential treatment for viral infections. In addition, this compound could be studied as a potential therapeutic agent for neurodegenerative diseases, as it has been shown to inhibit acetylcholinesterase activity. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 2,8,11-Trioxadispiro[2.1.55.33]tridecane involves the reaction of 1,3-dioxolane with 1,3-diaminopropane in the presence of a Lewis acid catalyst. The reaction proceeds through a cyclization process, forming the spirocyclic this compound compound. The synthesis of this compound has been optimized using various catalysts, including zinc triflate, boron trifluoride etherate, and aluminum chloride. The yield of this compound can be improved by using a higher concentration of reactants, a longer reaction time, and a higher reaction temperature.
Applications De Recherche Scientifique
2,8,11-Trioxadispiro[2.1.55.33]tridecane has been studied extensively for its potential applications in scientific research. The compound has been shown to exhibit antibacterial, antifungal, and antiviral activities. This compound has been tested against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, and has been found to be effective in inhibiting bacterial growth. This compound has also been shown to have antifungal activity against Candida albicans and Aspergillus niger. In addition, this compound has been shown to have antiviral activity against the herpes simplex virus.
Propriétés
IUPAC Name |
2,8,11-trioxadispiro[2.1.55.33]tridecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-4-11-5-2-9(1)7-10(8-13-10)3-6-12-9/h1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXULUUWXZDPNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC3(CCO2)CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethoxyphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2932925.png)
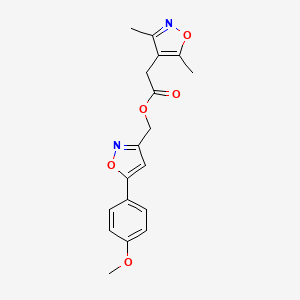
![4-Propan-2-yloxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2932931.png)
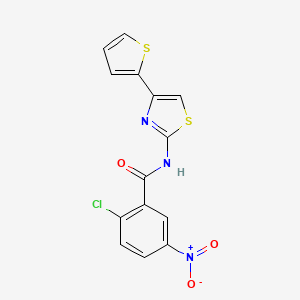
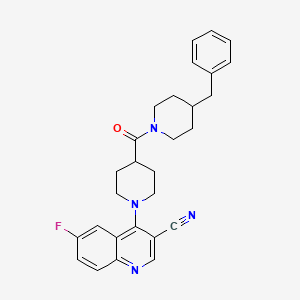
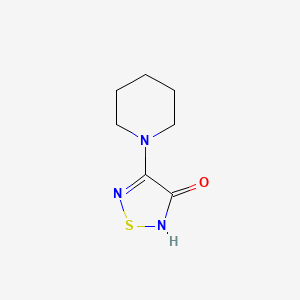
![N-Ethyl-N-[2-[(1-hydroxycycloheptyl)methyl-methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2932937.png)
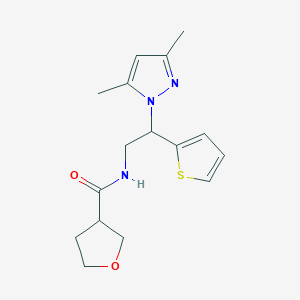
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2932941.png)

![7-(3,4-diethoxyphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2932944.png)
![(E)-{[4-(benzyloxy)phenyl]methylidene}[(2,4-dichlorophenyl)methoxy]amine](/img/structure/B2932945.png)

